N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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Overview
Description
N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as ITA and is a member of the triazole family of compounds. ITA has been studied for its potential use in various fields, including medicine and agriculture.
Mechanism of Action
ITA exerts its anticancer activity by inhibiting the proliferation of cancer cells. It does this by inducing cell cycle arrest and apoptosis, which leads to the death of cancer cells. ITA has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
ITA has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are factors that contribute to the development of cancer. ITA has also been shown to improve immune function and reduce the risk of infections.
Advantages and Limitations for Lab Experiments
ITA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. ITA is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, ITA has limitations as well. It is highly reactive and can be toxic in high concentrations, which requires careful handling and disposal.
Future Directions
ITA has shown promising results in various studies, and there are several areas for future research. One potential area of research is the development of ITA-based drugs for the treatment of cancer and other diseases. Another area of research is the use of ITA in agriculture as a pesticide or herbicide. Further research is needed to explore the full potential of ITA and its derivatives in various fields.
Conclusion:
In conclusion, N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in scientific research. It has shown promising results in various studies, particularly in the field of cancer research. ITA has several advantages for use in laboratory experiments, but it also has limitations that require careful handling and disposal. Further research is needed to explore the full potential of ITA and its derivatives in various fields.
Synthesis Methods
ITA can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of ITA involves the use of triazole, pyridine, and iodine-containing compounds. The process is complex and requires careful handling of the reagents to ensure the desired product is obtained.
Scientific Research Applications
ITA has been extensively studied for its potential use in medicine, particularly in the field of cancer research. ITA has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its potential use in treating fungal infections and as an antiviral agent.
properties
IUPAC Name |
N-(4-iodophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN5OS/c16-11-1-3-12(4-2-11)18-13(22)9-23-15-19-14(20-21-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJRBIMJHLRIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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